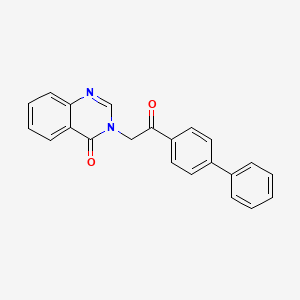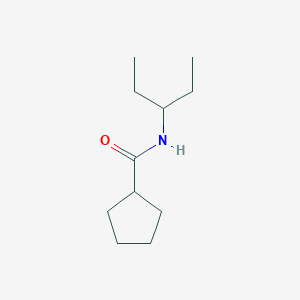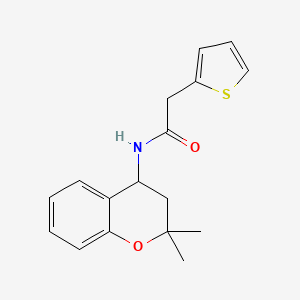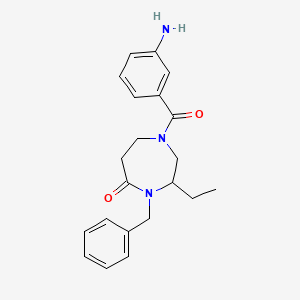
4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-
描述
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. The biphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the scalability of the synthesis process .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 2-phenyl-: Similar structure but lacks the biphenyl group.
4(3H)-Quinazolinone, 3-(2-phenylethyl)-: Similar structure with a phenylethyl group instead of a biphenyl group.
Uniqueness
The presence of the biphenyl group in 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- imparts unique chemical and biological properties. This structural feature enhances its potential interactions with biological targets and may improve its pharmacokinetic properties compared to similar compounds .
属性
IUPAC Name |
3-[2-oxo-2-(4-phenylphenyl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(14-24-15-23-20-9-5-4-8-19(20)22(24)26)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXECLFNOIIJXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148699 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108664-70-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108664706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5336893.png)
![methyl 7-(3,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5336899.png)
![methyl 6-[(4-pyridin-4-ylpiperidin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B5336918.png)

![7-(3-furoyl)-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5336925.png)


![4-[(2-Bromophenyl)methoxy]benzamide](/img/structure/B5336938.png)
![3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5336944.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5336950.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)

![[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate](/img/structure/B5337001.png)
